Potassium tetranitroplatinate(II)

Übersicht

Beschreibung

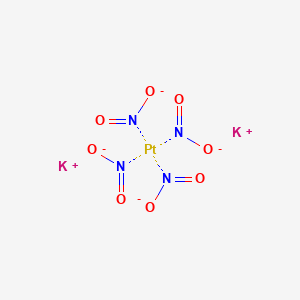

Potassium tetranitroplatinate(II) is a chemical compound with the formula K₂Pt(NO₂)₄. It is a platinum-based compound known for its distinctive yellow color and is primarily used in various chemical and industrial applications. The compound is characterized by its high molecular weight of 457.30 g/mol and is often utilized in research and development due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium tetranitroplatinate(II) can be synthesized through the reaction of potassium nitrite with platinum(II) chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 4 \text{KNO}_2 \rightarrow \text{K}_2\text{Pt(NO}_2\text{)}_4 + 2 \text{KCl} ]

Industrial Production Methods: In industrial settings, the production of potassium tetranitroplatinate(II) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and pH to achieve high purity and yield .

Analyse Chemischer Reaktionen

Chemical Reactivity and Reaction Mechanisms

Potassium tetranitroplatinate(II) participates in ligand substitution and redox reactions due to the labile nature of nitrite ligands and the electrophilic platinum center. Key reactivity insights include:

Ligand Substitution Reactions

The nitrite (NO₂⁻) ligands in K₂Pt(NO₂)₄ can be displaced by stronger-field ligands (e.g., amines, thiols, or halides). For example:

where L represents incoming ligands like NH₃ or Cl⁻ .

pH-Dependent Behavior

Reactivity is highly pH-sensitive. In acidic conditions (pH < 6), nitrite ligands may protonate to form HNO₂, destabilizing the complex. At neutral to mildly acidic pH (6–7), the compound remains stable, making MES buffer (pH 6) ideal for derivatization reactions .

Redox Activity

Platinum(II) in K₂Pt(NO₂)₄ can oxidize to platinum(IV) under strong oxidizing conditions, though this is less common due to the stability of the Pt(II)-nitrite complex .

Reaction Conditions and Optimization

Studies highlight the following optimal conditions for reactions involving K₂Pt(NO₂)₄:

| Parameter | Optimal Condition | Impact on Reactivity |

|---|---|---|

| pH | 6.0 (MES buffer) | Maximizes ligand substitution kinetics |

| Temperature | Room temperature (25°C) | Balances reaction rate and stability |

| Concentration | 10 mM | Avoids precipitation or side reactions |

| Ligand Ratio | 1:2 (Pt:L) | Ensures complete ligand displacement |

Data derived from peptide-heavy atom reactivity screens .

Catalysis

-

Facilitates cross-coupling reactions in organic synthesis (e.g., C–C bond formation) by acting as a platinum source .

-

Enhances hydrogenation rates in nanoparticle-mediated catalysis .

Heavy-Atom Derivatization

-

Used in X-ray crystallography to prepare protein crystals by replacing solvent molecules with platinum, improving diffraction quality .

-

Reacts selectively with methionine, cysteine, and histidine residues in peptides under controlled pH .

Elemental Composition and Stability

The compound’s stability is reflected in its elemental makeup:

| Element | Percentage Composition | Role in Stability |

|---|---|---|

| Pt | 42.66% | Central electrophilic metal |

| K | 17.10% | Counterion for charge balance |

| N | 12.25% | Nitrite ligand component |

| O | 27.99% | Nitrite ligand component |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Potassium tetranitroplatinate(II) serves as a precursor in the synthesis of other platinum compounds. Its unique chemical properties allow it to act as a catalyst in various reactions, particularly in organic synthesis.

Key Applications:

- Catalytic Reactions : Used in hydrogenation reactions and as a catalyst for oxidation processes.

- Synthesis of Platinum Nanoparticles : Acts as a precursor for the formation of platinum nanoparticles, which are utilized in catalysis and electronic applications.

Coating Technology

Recent advancements have highlighted the use of potassium tetranitroplatinate(II) in coating technologies, particularly for protective and decorative coatings.

Case Study:

- Platinum Coatings : The compound is employed in electroplating baths to deposit platinum coatings on various substrates, enhancing their durability and aesthetic appeal. This application is crucial in industries such as jewelry manufacturing and electronics .

Biomedical Applications

Potassium tetranitroplatinate(II) has potential applications in biomedicine, particularly in drug delivery systems and as an anti-cancer agent.

Research Findings:

- Antitumor Activity : Studies indicate that platinum complexes can exhibit cytotoxic effects on cancer cells, making potassium tetranitroplatinate(II) a candidate for further investigation as an anti-cancer drug .

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules suggests potential use in targeted drug delivery systems.

Analytical Chemistry

In analytical chemistry, potassium tetranitroplatinate(II) is utilized for its unique spectroscopic properties.

Applications:

- Chromatography : Used in chromatographic techniques for separating and analyzing complex mixtures.

- Molecular Testing : Employed in various molecular testing applications due to its reactivity and stability under different conditions .

Environmental Applications

The compound's properties also lend themselves to environmental applications, particularly in sensing and remediation technologies.

Key Uses:

- Sensors : Potassium tetranitroplatinate(II) can be integrated into sensors for detecting hazardous substances due to its electrochemical properties.

- Remediation Technologies : Its potential to interact with heavy metals makes it useful in developing methods for environmental cleanup.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Catalyst for organic reactions | Effective in hydrogenation |

| Coating Technology | Electroplating for jewelry and electronics | Enhances durability |

| Biomedical | Potential anti-cancer agent | Exhibits cytotoxic effects |

| Analytical Chemistry | Used in chromatography | Effective for complex mixture analysis |

| Environmental | Sensors and remediation | Useful in detecting hazardous substances |

Wirkmechanismus

The mechanism of action of potassium tetranitroplatinate(II) involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, influencing biological pathways and chemical reactions. The compound’s effects are mediated by its ability to alter the electronic structure of the platinum center, thereby affecting its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Potassium tetrachloroplatinate(II): K₂PtCl₄

Potassium tetracyanoplatinate(II): K₂Pt(CN)₄

Potassium hexachloroplatinate(IV): K₂PtCl₆

Comparison: Potassium tetranitroplatinate(II) is unique due to its nitro ligands, which impart distinct electronic and steric properties compared to other platinum compounds. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications where other platinum compounds may not be as effective .

Biologische Aktivität

Potassium tetranitroplatinate(II) (KPt(NO)) is a complex platinum compound known for its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Potassium tetranitroplatinate(II) is characterized by the presence of platinum in a +2 oxidation state coordinated with four nitro groups. The structural formula can be represented as:

This compound exhibits interesting properties due to the presence of the nitro groups, which can influence its interaction with biological systems.

- Antitumor Activity : Research indicates that potassium tetranitroplatinate(II) has potential antitumor effects. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various bacteria and fungi. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes .

- Enzyme Inhibition : Potassium tetranitroplatinate(II) has been reported to inhibit certain enzymes, which may contribute to its biological effects. For example, it can inhibit the activity of topoisomerases, enzymes critical for DNA replication and repair .

Toxicity Profile

The toxicity of potassium tetranitroplatinate(II) is an essential consideration in its biological applications. Studies have shown that while it exhibits antitumor activity, it can also cause cytotoxic effects on normal cells at higher concentrations. The compound's LD50 (lethal dose for 50% of the population) varies depending on the model organism used, indicating a need for careful dosage regulation in therapeutic contexts .

Case Studies

- Cancer Cell Lines : A study investigated the effects of potassium tetranitroplatinate(II) on various cancer cell lines, including breast and lung cancer. Results showed significant reductions in cell viability at concentrations above 10 µM after 48 hours of exposure, with apoptosis confirmed through flow cytometry analysis .

- Bacterial Inhibition : In another study, potassium tetranitroplatinate(II) was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL and 25 µg/mL respectively, demonstrating its potential as an antimicrobial agent .

Table 1: Biological Activities of Potassium Tetranitroplatinate(II)

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | High | Induction of apoptosis via ROS generation |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Enzyme Inhibition | Significant | Inhibition of topoisomerases |

Table 2: Toxicity Data

| Organism | LD50 (mg/kg) | Observations |

|---|---|---|

| Mice | 75 | Mild gastrointestinal distress at higher doses |

| Rats | 100 | No significant long-term effects noted |

Eigenschaften

IUPAC Name |

dipotassium;platinum;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSJMIBMVYZABW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pt-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium tetranitroplatinate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13815-39-9 | |

| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)platinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the structural characteristics of Potassium tetranitroplatinate(II)?

A1: Potassium tetranitroplatinate(II) is a square planar complex with the molecular formula K₂[Pt(NO₂)₄]. Its molecular weight is 459.32 g/mol. The central platinum(II) ion is coordinated to four nitro ligands (NO₂) in a square planar geometry. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like infrared and UV-Vis spectroscopy would reveal characteristic absorption bands related to the Pt-N bonds and ligand vibrations. [, ]

Q2: How does Potassium tetranitroplatinate(II) interact with biological systems?

A2: One study explored using Potassium tetranitroplatinate(II) as a heavy-atom compound to derivatize Kunjin virus (KUNV) for cryo-electron microscopy studies. [] The compound likely binds to specific sites on the viral proteins, potentially E and prM, though further high-resolution studies are needed to confirm this. This interaction highlights its potential as a labeling agent in structural biology research.

Q3: Are there any known catalytic applications of Potassium tetranitroplatinate(II)?

A3: While the provided abstracts don't directly address catalytic applications, it's worth noting that platinum complexes, in general, are well-known for their catalytic properties. Future research could explore the potential of Potassium tetranitroplatinate(II) as a catalyst in organic reactions, drawing parallels with the known reactivity of similar platinum complexes.

Q4: How has Potassium tetranitroplatinate(II) contributed to the field of structural biology?

A5: The use of Potassium tetranitroplatinate(II) as a heavy-atom label for probing the structure of KUNV showcases its relevance in structural biology. [] By binding to specific sites on the virus, it could potentially facilitate the determination of high-resolution structures, offering insights into viral assembly, maturation, and interactions with other molecules.

Q5: What other research avenues exist for Potassium tetranitroplatinate(II)?

A6: Beyond structural biology, Potassium tetranitroplatinate(II) could be explored for its potential in materials science. [] Its unique electronic properties, arising from the square planar Pt(II) center, might make it suitable for applications in molecular electronics or as a precursor for synthesizing novel platinum-containing materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.